![molecular formula C19H24N2O4 B15145363 tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate: is a complex organic compound with a molecular weight of 34441 g/mol It is characterized by the presence of a tert-butyl carbamate group and a 1,3-dioxoisoindoline moiety, linked through a hex-4-en-2-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate typically involves the following steps:
Formation of the 1,3-dioxoisoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the hex-4-en-2-yl chain: This step involves the alkylation of the 1,3-dioxoisoindoline intermediate with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hex-4-en-2-yl chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the 1,3-dioxoisoindoline moiety, converting it to a more reduced form such as a dihydroisoindoline.
Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a protecting group for amines in organic synthesis.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where the tert-butyl carbamate group can be cleaved to release an active drug.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, where enzymatic cleavage of the tert-butyl carbamate group releases the active drug. This active drug can then interact with its target, such as an enzyme or receptor, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
- tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)propyl]carbamate
Comparison:
- tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate is unique due to its hex-4-en-2-yl chain, which imparts specific chemical properties and reactivity.
- The presence of the 1,3-dioxoisoindoline moiety is a common feature among similar compounds, contributing to their biological activity.
- The tert-butyl carbamate group serves as a protecting group in all these compounds, but the specific structure and length of the alkyl chain can influence the compound’s overall properties and applications.
Eigenschaften
Molekularformel |
C19H24N2O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate |
InChI |
InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24) |
InChI-Schlüssel |
ODUGNRJWKXMSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
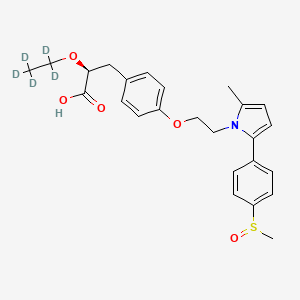
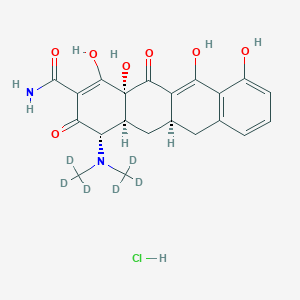
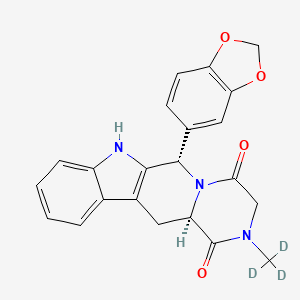


![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)

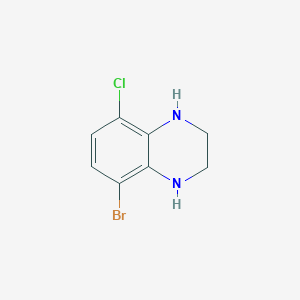
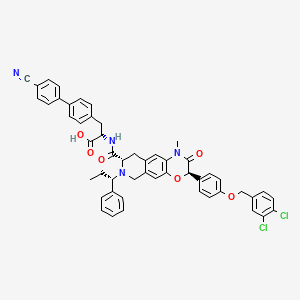
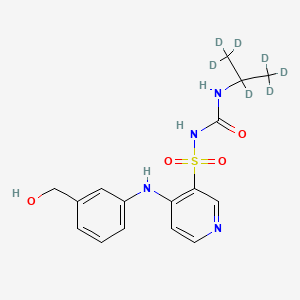
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
